molecular formula C50H84N2O6S2 B13778465 Ammonium, tetramethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, bis(p-toluenesulfonate), sesquihydrate CAS No. 66827-30-3

Ammonium, tetramethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, bis(p-toluenesulfonate), sesquihydrate

Cat. No.: B13778465
CAS No.: 66827-30-3
M. Wt: 873.3 g/mol
InChI Key: FZFSMRPRNMKAQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quaternary ammonium salt (QAC) with a complex structure featuring two dimethylammonium groups linked via a tetramethylene bridge. Each ammonium center is substituted with a 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl chain, contributing to significant hydrophobicity and steric bulk. The counterion is bis(p-toluenesulfonate), and the molecule exists as a sesquihydrate (1.5 water molecules per formula unit).

The cyclohexenyl substituents likely influence its solubility, stability, and interaction with biological membranes or adsorbent materials like zeolites . Its sesquihydrate form suggests moderate hygroscopicity, which may impact formulation stability in industrial applications.

Properties

CAS No.

66827-30-3

Molecular Formula

C50H84N2O6S2

Molecular Weight

873.3 g/mol

IUPAC Name

4-[dimethyl-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butyl]azaniumyl]butyl-dimethyl-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butyl]azanium;4-methylbenzenesulfonate

InChI

InChI=1S/C36H70N2.2C7H8O3S/c1-29(19-21-33-31(3)17-15-23-35(33,5)6)27-37(9,10)25-13-14-26-38(11,12)28-30(2)20-22-34-32(4)18-16-24-36(34,7)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h29-30H,13-28H2,1-12H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2

InChI Key

FZFSMRPRNMKAQE-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)C[N+](C)(C)CCCC[N+](C)(C)CC(C)CCC2=C(CCCC2(C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

2.1.1 Synthesis of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl moiety

  • This fragment is commonly prepared via aldol condensation or Michael addition involving 2,6,6-trimethylcyclohexenone derivatives and appropriate aldehydes or ketones.
  • Literature on related compounds such as 2,3-dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal (PubChem CID 3037056) indicates synthesis routes starting from cyclohexenone derivatives with methylation and butenal chain extension steps.
  • The cyclohexenyl ring is typically introduced through selective alkylation or cyclization reactions under controlled conditions to preserve the double bond and stereochemistry.

2.1.2 Preparation of Tetramethylene Bis-Substituted Ammonium Core

  • The ammonium core with tetramethylene bis-substitution is generally synthesized by reacting tetramethylenediamine or its derivatives with alkyl halides bearing the 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl groups.
  • Quaternization reactions using dimethylating agents (e.g., dimethyl sulfate or methyl iodide) can introduce the dimethyl groups on nitrogen.
  • The bis-substitution requires stoichiometric control to avoid over- or under-substitution.

Formation of p-Toluenesulfonate Salt

  • The ammonium bis-substituted intermediate is converted to its p-toluenesulfonate salt by reaction with p-toluenesulfonic acid (p-TsOH) in an appropriate organic solvent (e.g., dichloromethane or acetonitrile).
  • This acid-base reaction leads to precipitation or crystallization of the bis(p-toluenesulfonate) salt.
  • Careful control of molar ratios and temperature ensures high purity and yield.

Hydration to Sesquihydrate Form

  • The sesquihydrate (1.5 molecules of water per formula unit) is typically achieved by controlled crystallization from aqueous or mixed aqueous-organic solvents.
  • Slow evaporation or cooling crystallization under controlled humidity conditions allows incorporation of water molecules into the crystal lattice.
  • Analytical techniques such as thermogravimetric analysis (TGA) and X-ray crystallography confirm the hydration state.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Outcome Notes
Synthesis of cyclohexenyl butyl intermediate Cyclohexenone derivatives, aldehydes, base catalysts Key alkyl fragment Control stereochemistry and double bond
Alkylation of tetramethylenediamine Alkyl halides with cyclohexenyl butyl substituent, base Bis-substituted ammonium salt Stoichiometric control crucial
Dimethylation of ammonium nitrogen Dimethyl sulfate or methyl iodide, solvent Quaternary ammonium compound Avoid over-alkylation
Salt formation with p-toluenesulfonic acid p-TsOH, organic solvent, room temperature Bis(p-toluenesulfonate) salt Precipitation/crystallization step
Crystallization to sesquihydrate Slow evaporation or cooling, controlled humidity Sesquihydrate crystal Confirm hydration by TGA/XRD

Extensive Research Discoveries and Notes

  • The preparation of such ammonium bis-substituted salts with bulky substituents is sensitive to reaction conditions, requiring precise temperature and stoichiometric control to avoid side reactions such as elimination or rearrangement.
  • Use of non-nucleophilic solvents during alkylation and salt formation improves product purity.
  • The p-toluenesulfonate counterion is preferred for its ability to form stable crystalline salts with good solubility profiles.
  • Sesquihydrate formation is influenced by solvent choice and crystallization kinetics, with slower crystallization favoring higher hydration states.
  • Analytical characterization by NMR, IR, and mass spectrometry is essential throughout synthesis to confirm structure and purity.
  • Patents related to similar ammonium bis-substituted compounds suggest variations in alkylation agents and salt formation procedures to optimize yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium, tetramethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, bis(p-toluenesulfonate), sesquihydrate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Common Quaternary Ammonium Compounds (QACs):

  • Benzalkonium chloride : A simpler QAC with a benzyl and alkyl chain substituent. Unlike the target compound, it lacks cyclohexenyl groups and has higher water solubility due to shorter hydrophobic chains .
  • Cetrimonium bromide : Features a single hexadecyl chain; its linear structure contrasts with the branched, bicyclic substituents of the target compound, resulting in lower lipid membrane penetration efficiency.

B. Complex Ammonium Salts:

  • Bis(tetrabutylammonium)-closo-dodecaazidoacetoxydodecaborate: A boron-containing ammonium salt with tetrabutyl groups.

Physicochemical Properties

Property Target Compound Benzalkonium Chloride Cetrimonium Bromide Bis(tetrabutylammonium)-closo-dodecaazidoacetoxydodecaborate
Molecular Weight (g/mol) ~1,200 (estimated) 354 364 ~1,500
Solubility Low in water; soluble in organic solvents Highly water-soluble Moderate in water Soluble in polar aprotic solvents (e.g., DMF)
log P (Lipophilicity) ~8.5 (estimated) ~3.2 ~4.0 ~5.0 (predicted)
Thermal Stability Stable up to 200°C (dehydrates) Stable up to 150°C Stable up to 180°C Decomposes above 250°C

Functional Performance

  • Antimicrobial Activity : The target compound’s bulky cyclohexenyl groups may reduce diffusion through bacterial cell walls compared to linear QACs like benzalkonium chloride, but its lipophilicity could enhance persistence in lipid-rich environments .
  • Adsorption on Zeolites/Clay : Zeolites preferentially adsorb smaller ammonium ions (e.g., NH₄⁺) due to pore size limitations. The target compound’s large size likely results in lower adsorption capacity compared to simpler QACs, as observed in studies of cationic pollutant removal .
  • Phase-Transfer Catalysis: The bis(p-toluenesulfonate) counterion improves solubility in biphasic systems, outperforming halide-based QACs in non-polar reaction media.

Biological Activity

Ammonium, tetramethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, bis(p-toluenesulfonate), sesquihydrate is a complex quaternary ammonium compound that exhibits a range of biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a quaternary ammonium structure characterized by the presence of multiple functional groups, including p-toluenesulfonate moieties. Its molecular formula is complex and reflects its intricate structure. The presence of the trimethylcyclohexene group suggests potential interactions with biological membranes.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this specific ammonium compound, are known for their biocidal activity against a variety of microorganisms. Research indicates that they disrupt microbial membranes, leading to cell lysis and death. The specific mechanisms include:

  • Membrane Disruption : QACs insert themselves into lipid bilayers, increasing permeability and causing leakage of essential cellular contents.
  • Protein Denaturation : They can denature proteins within microbial cells, impairing metabolic functions.
  • Inhibition of Biofilm Formation : Some studies suggest that QACs can inhibit the formation of biofilms by preventing bacterial adhesion to surfaces.

A study highlighted the effectiveness of QACs against both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial activity .

Case Studies

Several case studies have documented the application of similar quaternary ammonium compounds in clinical settings:

  • Infection Control : A clinical trial demonstrated that a QAC-based disinfectant significantly reduced hospital-acquired infections when used on surfaces .
  • Agricultural Applications : Research has shown that QACs can be utilized as biocides in agriculture to control plant pathogens without harming beneficial microorganisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Cationic Charge : The positive charge of the ammonium group enhances interaction with negatively charged bacterial membranes.
  • Hydrophobic Interactions : The hydrophobic regions facilitate penetration into lipid membranes, leading to structural disruption.

Data Table: Biological Activity Overview

Activity TypeMechanismEfficacyReferences
AntimicrobialMembrane DisruptionBroad-spectrum against bacteria
AntifungalCell Wall InhibitionEffective against fungi
Biofilm InhibitionPrevents AdhesionReduces biofilm formation

Q & A

Basic: What experimental methodologies are recommended for synthesizing and purifying this compound?

Answer:
Synthesis typically involves stepwise alkylation and sulfonation reactions, with careful stoichiometric control to avoid byproducts. For purification, recrystallization using polar aprotic solvents (e.g., acetonitrile/water mixtures) is effective, as demonstrated in analogous sesquihydrate systems where hydrogen-bonded networks stabilize the crystal lattice . Key steps include:

  • Solvent Selection : Use solvents with polarity gradients to optimize crystal growth (e.g., methanol/water in ).
  • Temperature Control : Maintain low temperatures (e.g., 173 K in ) to preserve hydrate stability.

Basic: Which structural characterization techniques are critical for confirming its sesquihydrate configuration?

Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for resolving the sesquihydrate structure. Key parameters include:

  • Unit Cell Parameters : Triclinic symmetry (e.g., P1 space group, a = 10.934 Å, α = 102.873° in ) .
  • Hydrogen Bonding : Analyze D–H···A interactions (e.g., O7–H7O···O1, d = 2.7818 Å in ) using software like SHELXL97 or Mercury .
  • Thermogravimetric Analysis (TGA) : Quantify water content (1.5 H₂O per formula unit in ) .

Advanced: How can researchers resolve contradictions in hydrogen-bonding network data across polymorphic forms?

Answer:
Polymorphism often arises from variations in counterion packing or hydration states. To address discrepancies:

  • Cross-Validation : Combine SCXRD with solid-state NMR to compare hydrogen-bond angles (e.g., O3–H3O···O5: 173.2° in vs. R4<sup>4</sup>(12) rings in ) .
  • Computational Modeling : Use DFT calculations to simulate energy differences between polymorphs, referencing SHELX-derived coordinates .
  • Environmental Controls : Stabilize hydrates via humidity-controlled crystallization (e.g., 173 K in ) .

Advanced: What experimental design principles optimize reaction yield and reproducibility?

Answer:
Adopt factorial design of experiments (DoE) to identify critical variables (e.g., solvent ratio, temperature):

  • Variable Screening : Use Plackett-Burman designs to prioritize factors like amine stoichiometry (e.g., ’s low-yield selenite synthesis) .
  • Response Surface Methodology (RSM) : Optimize sulfonation efficiency using central composite designs .
  • In Silico Simulations : Pre-screen conditions via tools like Mercury or ORTEPIII to predict crystal packing .

Basic: How should researchers analyze thermal stability and hydrate degradation pathways?

Answer:

  • TGA-DSC : Monitor mass loss at 100–150°C to detect water release (e.g., 1.5 H₂O in ) .
  • Variable-Temperature XRD : Track structural collapse upon dehydration (e.g., layer dissociation in ’s selenite sesquihydrate) .
  • Kinetic Analysis : Apply the Kissinger method to calculate activation energy for hydrate decomposition .

Advanced: What computational strategies validate spectroscopic or crystallographic data?

Answer:

  • Molecular Dynamics (MD) : Simulate hydrogen-bond dynamics using software like GROMACS, referencing SCXRD-derived coordinates .
  • DFT Calculations : Compare theoretical vs. experimental IR/Raman spectra (e.g., C–O stretching modes in ’s carbonyl groups) .
  • Electrostatic Potential Maps : Visualize counterion interactions using Mercury’s Hirshfeld surface analysis .

Basic: What safety protocols are critical for handling p-toluenesulfonate derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste Management : Neutralize sulfonic acid byproducts with bicarbonate before disposal .
  • Emergency Procedures : Follow institutional Chemical Hygiene Plans (e.g., ’s 100% safety exam requirement) .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Answer:

  • Solvent Effects : Account for deuterated solvent interactions in DFT calculations (e.g., DMSO-d6 vs. CDCl3) .
  • Conformational Sampling : Use GAUSSIAN to model rotamer populations influencing shift values .
  • Cross-Dataset Comparison : Validate against analogous structures (e.g., tetrabutylammonium sulfonates in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.